Cas no 73541-07-8 (6,6-dimethylhept-4-yn-1-ol)

6,6-Dimethylhept-4-yn-1-ol is a branched alkyne alcohol with the molecular formula C9H16O. Its structure features a terminal hydroxyl group and a triple bond positioned at the 4-position, flanked by two methyl groups at the 6-position, contributing to its steric and electronic properties. This compound is useful as an intermediate in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals, fragrances, and specialty chemicals. The presence of both alkyne and hydroxyl functionalities allows for versatile reactivity, including coupling reactions and derivatization. Its defined structure ensures consistent performance in synthetic applications, making it a valuable reagent in research and industrial settings.
6,6-dimethylhept-4-yn-1-ol structure
6,6-dimethylhept-4-yn-1-ol structure
商品名:6,6-dimethylhept-4-yn-1-ol
CAS番号:73541-07-8
MF:C9H16O
メガワット:140.22274
CID:542314
PubChem ID:10011985

6,6-dimethylhept-4-yn-1-ol 化学的及び物理的性質

名前と識別子

    • 4-Heptyn-1-ol, 6,6-dimethyl-
    • 6,6-dimethylhept-4-yn-1-ol
    • EN300-1623845
    • 6,6-dimethyl-4-heptyn-1-ol
    • MKURQLWIJOIVRI-UHFFFAOYSA-N
    • DTXSID40434042
    • SCHEMBL9254617
    • 73541-07-8
    • インチ: InChI=1S/C9H16O/c1-9(2,3)7-5-4-6-8-10/h10H,4,6,8H2,1-3H3
    • InChIKey: MKURQLWIJOIVRI-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C#CCCCO

計算された属性

  • せいみつぶんしりょう: 140.120115130g/mol
  • どういたいしつりょう: 140.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 20.2Ų

6,6-dimethylhept-4-yn-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1623845-1.0g
6,6-dimethylhept-4-yn-1-ol
73541-07-8 95%
1g
$999.0 2023-06-04
Enamine
EN300-1623845-1000mg
6,6-dimethylhept-4-yn-1-ol
73541-07-8 95.0%
1000mg
$999.0 2023-09-22
Aaron
AR005NLK-100mg
4-Heptyn-1-ol, 6,6-dimethyl-
73541-07-8 95%
100mg
$503.00 2025-02-13
Enamine
EN300-1623845-10000mg
6,6-dimethylhept-4-yn-1-ol
73541-07-8 95.0%
10000mg
$4299.0 2023-09-22
1PlusChem
1P005ND8-500mg
4-Heptyn-1-ol, 6,6-dimethyl-
73541-07-8 95%
500mg
$1026.00 2024-04-21
1PlusChem
1P005ND8-50mg
4-Heptyn-1-ol, 6,6-dimethyl-
73541-07-8 95%
50mg
$339.00 2024-04-21
Enamine
EN300-1623845-50mg
6,6-dimethylhept-4-yn-1-ol
73541-07-8 95.0%
50mg
$232.0 2023-09-22
1PlusChem
1P005ND8-100mg
4-Heptyn-1-ol, 6,6-dimethyl-
73541-07-8 95%
100mg
$491.00 2024-04-21
1PlusChem
1P005ND8-10g
4-Heptyn-1-ol, 6,6-dimethyl-
73541-07-8 95%
10g
$5376.00 2024-04-21
Aaron
AR005NLK-1g
4-Heptyn-1-ol, 6,6-dimethyl-
73541-07-8 95%
1g
$1399.00 2025-02-13

6,6-dimethylhept-4-yn-1-ol 関連文献

6,6-dimethylhept-4-yn-1-olに関する追加情報

Comprehensive Guide to 6,6-dimethylhept-4-yn-1-ol (CAS No. 73541-07-8): Properties, Applications, and Industry Insights

6,6-dimethylhept-4-yn-1-ol (CAS No. 73541-07-8) is a specialized organic compound with a unique molecular structure, featuring a terminal alkyne and a hydroxyl group. This combination of functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the production of fragrances, pharmaceuticals, and advanced materials. The compound's IUPAC name reflects its branched alkynyl alcohol structure, which has garnered attention for its role in click chemistry and polymer synthesis.

In recent years, the demand for 6,6-dimethylhept-4-yn-1-ol has surged due to its applications in green chemistry and sustainable manufacturing. Researchers are increasingly exploring its potential as a bio-based building block, aligning with global trends toward eco-friendly alternatives. Its low toxicity profile and compatibility with catalytic processes further enhance its appeal in industries striving for carbon footprint reduction.

The compound's physical properties include a moderate boiling point and solubility in common organic solvents like ethanol and dichloromethane. These characteristics facilitate its use in laboratory-scale reactions and industrial-scale production. Analytical techniques such as GC-MS and NMR spectroscopy are typically employed to verify its purity, a critical factor for applications in high-value chemical synthesis.

One of the most searched questions about 73541-07-8 revolves around its synthetic routes. The compound can be prepared via alkynylation reactions or through Grignard reagent modifications, methods frequently discussed in organic chemistry forums. Another trending topic is its role in flavor and fragrance formulations, where its alkyne moiety contributes to olfactory stability and longevity in perfumes.

From a commercial perspective, 6,6-dimethylhept-4-yn-1-ol is often listed under chemical marketplaces with keywords like "high-purity alkyne alcohol" or "specialty chemical intermediate". Suppliers frequently highlight its batch consistency and regulatory compliance (e.g., REACH, FDA) to meet the stringent requirements of pharmaceutical excipients and cosmetic ingredients.

Emerging research also explores its utility in material science, particularly in self-assembling monolayers (SAMs) and nanotechnology. The terminal alkyne group allows for surface functionalization of metals and polymers, a feature leveraged in sensor development and electronic coatings. This interdisciplinary potential positions CAS 73541-07-8 as a compound of interest in academic publications and patent filings.

Safety data sheets (SDS) for 6,6-dimethylhept-4-yn-1-ol emphasize standard laboratory precautions, including glove use and ventilation. While not classified as hazardous under most jurisdictions, its flammability and skin irritation potential warrant proper handling protocols—a topic frequently addressed in chemical safety webinars and industry guidelines.

In summary, 73541-07-8 represents a nexus of innovation across multiple sectors. Its chemical versatility, coupled with growing interest in sustainable chemistry and functional materials, ensures its continued relevance in both research pipelines and industrial applications. As synthetic methodologies advance, this compound is poised to play an even greater role in addressing contemporary chemical challenges.

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